molecular formula C10H10N2O B14812385 4-Cyclopropoxy-5-methylpicolinonitrile

4-Cyclopropoxy-5-methylpicolinonitrile

Cat. No.: B14812385
M. Wt: 174.20 g/mol
InChI Key: BRWVPWGTHYNLAJ-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-methylpicolinonitrile is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . This compound is part of the picolinonitrile family, which is known for its diverse applications in various fields of science and industry.

Preparation Methods

The synthesis of 4-Cyclopropoxy-5-methylpicolinonitrile involves several steps. One common method includes the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions . This process is typically catalyzed by gold(I) and involves a stepwise and one-pot fashion . The industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-Cyclopropoxy-5-methylpicolinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organometallic compounds, acids, and bases. For example, the compound can be functionalized via isoxazole intermediates, which can then undergo further reactions to form a variety of functional groups . Major products formed from these reactions include amino, methyl, amido, imidate, amidoxime, keto, carboxyl, and ester groups .

Scientific Research Applications

4-Cyclopropoxy-5-methylpicolinonitrile has several scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of 2,3,4-trisubstituted pyridines, which are frequently found in biologically active molecules . In biology and medicine, compounds derived from picolinonitriles have shown potential as anti-inflammatory, antifungal, and anti-influenza agents . The compound’s versatility also makes it useful in industrial applications, particularly in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action for 4-Cyclopropoxy-5-methylpicolinonitrile is not well-documented. similar compounds in the picolinonitrile family typically exert their effects by interacting with specific molecular targets and pathways. These interactions often involve the inhibition or activation of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

4-Cyclopropoxy-5-methylpicolinonitrile can be compared to other picolinonitrile derivatives, such as 5-Cyclopropoxy-4-methylpicolinonitrile . While both compounds share a similar core structure, their unique substituents confer different chemical and biological properties. For instance, the position of the cyclopropoxy group can influence the compound’s reactivity and its interactions with biological targets. Other similar compounds include 3-Hydroxy-4-substituted picolinonitriles, which also serve as intermediates for the synthesis of biologically active molecules .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-cyclopropyloxy-5-methylpyridine-2-carbonitrile

InChI

InChI=1S/C10H10N2O/c1-7-6-12-8(5-11)4-10(7)13-9-2-3-9/h4,6,9H,2-3H2,1H3

InChI Key

BRWVPWGTHYNLAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N=C1)C#N)OC2CC2

Origin of Product

United States

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